Hexaethylene glycol monododecyl ether

CAS No.: 3055-96-7

Cat. No.: VC1611246

Molecular Formula: C24H50O7

Molecular Weight: 450.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3055-96-7 |

|---|---|

| Molecular Formula | C24H50O7 |

| Molecular Weight | 450.6 g/mol |

| IUPAC Name | 2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol |

| Standard InChI | InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3 |

| Standard InChI Key | OJCFEGKCRWEVSN-UHFFFAOYSA-N |

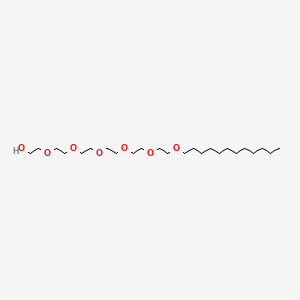

| SMILES | CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO |

| Canonical SMILES | CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO |

Introduction

Chemical Identity and Structure

Hexaethylene glycol monododecyl ether is identified by the CAS number 3055-96-7 and possesses the molecular formula C24H50O7 . This compound has a molecular weight of 450.65 g/mol and consists of a hydrophobic dodecyl (C12) chain connected to a hydrophilic hexaethylene glycol head . The chemical structure can be represented as CH3(CH2)11(OCH2CH2)6OH, highlighting the dual nature of the molecule with its lipophilic and hydrophilic regions.

Nomenclature and Synonyms

The compound is known by several synonyms in scientific literature and commercial catalogs:

| Synonym | Chemical Identifier |

|---|---|

| C12E6 | Common abbreviation |

| Laureth-6 | Commercial name |

| Dodecylhexaglycol | Alternative name |

| Hexaethylene glycol lauryl ether | Systematic name |

| Hexaoxyethylene dodecyl ether | Alternative systematic name |

| Polyoxyethylene 6 lauryl ether | Commercial identifier |

Physical and Chemical Properties

Hexaethylene glycol monododecyl ether exhibits distinctive physical and chemical characteristics that contribute to its utility as a surfactant and solubilizing agent.

| Property | Value |

|---|---|

| Melting point | Approximately 27°C |

| Boiling point | 210-215°C (at 0.05 Torr) |

| Density | 0.965-0.971 g/ml (35°C) |

| Refractive index | 1.447-1.453 (35°C/D) |

| Flash point | 26°C |

| pKa | 14.36±0.10 (Predicted) |

| Form | Semisolid |

| Color | White or colorless to almost white |

| LogP | 3.260 (estimated) |

The compound is stable under standard laboratory conditions but is incompatible with strong oxidizing agents and is considered combustible . Its amphiphilic structure results in excellent surfactant properties, allowing it to reduce surface tension between different phases.

Synthesis and Production Methods

The production of hexaethylene glycol monododecyl ether involves specific synthetic pathways that ensure proper formation of the molecular structure with controlled ethoxylation.

Synthetic Routes

Hexaethylene glycol monododecyl ether is typically synthesized through the reaction of dodecanol with ethylene oxide. This process is conducted under controlled conditions and often employs a catalyst such as potassium hydroxide to facilitate the reaction. The synthesis involves the stepwise addition of ethylene oxide to dodecanol, resulting in the formation of the hexaethylene glycol chain attached to the dodecyl group.

Industrial Production

In industrial settings, the production involves large-scale ethoxylation processes. These are conducted in specialized reactors with temperature and pressure control systems to ensure efficient and consistent formation of the desired product. Following synthesis, the compound undergoes purification through distillation or other separation techniques to achieve the required purity levels for research and commercial applications.

Applications in Scientific Research

Hexaethylene glycol monododecyl ether has found applications across multiple scientific disciplines due to its unique properties as a non-ionic surfactant.

Biochemical Research

The compound is extensively used in biochemical research, particularly for the solubilization and purification of proteins . Its effectiveness in making hydrophobic proteins accessible for further studies while minimizing denaturation has made it an essential tool in protein research . Hexaethylene glycol monododecyl ether is particularly valuable for working with membrane proteins that are prone to aggregation in aqueous environments .

Molecular and Structural Biology

In structural biology, this compound facilitates the solubilization and stabilization of membrane proteins for crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy studies. The unique balance between hydrophilicity and hydrophobicity in hexaethylene glycol monododecyl ether makes it particularly effective in maintaining membrane proteins in their native conformations during isolation and purification.

Nanotechnology and Materials Science

The compound is used as a surfactant in the synthesis and stabilization of nanoparticles and other colloidal systems . Its surfactant properties help control the size, stability, and surface properties of nanoparticles during synthesis, making it valuable in materials science applications .

Pharmaceutical Applications

In pharmaceutical research, hexaethylene glycol monododecyl ether is employed in drug delivery systems, particularly for the formation of liposomes and vesicles that encapsulate bioactive compounds. These delivery systems benefit from the compound's ability to form stable interfaces between aqueous and lipid phases.

Mechanism of Action

The functional mechanism of hexaethylene glycol monododecyl ether depends on its amphiphilic structure and its interaction with biological membranes and proteins.

Membrane Interactions

When interacting with lipid bilayers, the hydrophobic dodecyl tail of hexaethylene glycol monododecyl ether integrates into the lipid portion of the membrane, while the hydrophilic hexaethylene glycol head remains in the aqueous environment. This arrangement disrupts hydrophobic interactions within the bilayer, enabling the solubilization of membrane proteins while preserving their native structures and functions.

Micelle Formation

At concentrations above its critical micelle concentration (CMC), hexaethylene glycol monododecyl ether forms micelles in aqueous solutions. These micelles can encapsulate hydrophobic molecules or portions of proteins, providing a favorable environment that mimics the natural lipid bilayer surrounding membrane proteins . This property is critical for maintaining protein stability during extraction and purification procedures.

Comparison with Related Compounds

Hexaethylene glycol monododecyl ether belongs to a family of ethoxylated alcohols, each varying by the length of the ethylene glycol chain. This family includes similar compounds with different numbers of ethylene oxide units.

| Compound | Ethylene Oxide Units | Molecular Weight (g/mol) |

|---|---|---|

| Tetraethylene glycol monododecyl ether | 4 | ~362 |

| Pentaethylene glycol monododecyl ether | 5 | ~406 |

| Hexaethylene glycol monododecyl ether | 6 | 450.65 |

| Heptaethylene glycol monododecyl ether | 7 | 494.7 |

| Octaethylene glycol monododecyl ether (C10E8) | 8 | ~511.5 |

The variation in ethylene oxide chain length affects the hydrophilic-lipophilic balance (HLB) of these compounds, influencing their solubilizing properties and applications . Hexaethylene glycol monododecyl ether strikes a particular balance between hydrophilicity and hydrophobicity that makes it especially effective for membrane protein solubilization.

Analytical Methods

Researchers have developed various analytical methods for the detection and quantification of ethoxylated alcohols including hexaethylene glycol monododecyl ether.

Liquid Chromatography-Mass Spectrometry

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for analyzing this compound. A similar approach has been described for octaethylene glycol monodecyl ether (C10E8), where chromatographic separation was performed on a reversed-phase C18 column with a mobile phase consisting of 0.1% formic acid in distilled water and 0.1% formic acid in acetonitrile (40:60% v/v) . For mass spectrometric detection, multiple reaction monitoring (MRM) mode was used .

Other Analytical Techniques

Additional analytical methods for hexaethylene glycol monododecyl ether and similar compounds include:

-

High-performance liquid chromatography (HPLC)

-

Gas chromatography (GC)

-

Thin-layer chromatography (TLC)

-

Nuclear magnetic resonance (NMR) spectroscopy

These techniques are essential for verifying the purity and identity of the compound for research applications.

Recent Research Findings

Recent scientific literature has examined various aspects of hexaethylene glycol monododecyl ether, expanding our understanding of its properties and applications.

Micelle Studies

Research by Di and colleagues investigated the antagonistic mixing in micelles of amphiphilic polyoxometalates and hexaethylene glycol monododecyl ether . Their work provided insights into the complex behavior of mixed micelle systems and the role of this compound in stabilizing such structures.

Interfacial Phenomena

A study by Gera and colleagues examined the emergence of electric fields at the water-hexaethylene glycol monododecyl ether surfactant interface . Their research demonstrated unique electrostatic properties that arise at this interface, contributing to our understanding of surfactant behavior at the molecular level.

| Supplier | Product Number | Purity | Typical Unit Size | Price |

|---|---|---|---|---|

| TCI America | H0444 | >97.0% (GC) | 1 mL | $302.00 |

| Molecular Depot | B2018558 | Biotechnology grade | 1 g | $895.00 |

The compound is typically supplied as a white or colorless semisolid and should be stored at temperatures between 2-8°C to maintain stability .

Related Pharmacological Properties

While hexaethylene glycol monododecyl ether itself is primarily used as a research tool, similar compounds in this class have demonstrated potentially relevant pharmacological properties.

Anesthetic and Sclerosing Properties

Heptaethylene glycol monododecyl ether, a closely related compound with one additional ethylene oxide unit, has been used medically as a local anesthetic and as a sclerosing agent for the treatment of esophageal and gastric varices and varicose veins . This suggests potential biomedical applications for hexaethylene glycol monododecyl ether that might be explored in future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume